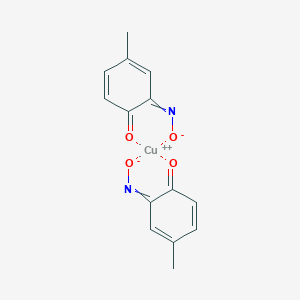
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O')copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is a coordination compound with the molecular formula C₁₄H₁₂CuN₂O₄. It is known for its unique structure, where copper is coordinated with two 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper typically involves the reaction of copper salts with 4-methyl-3,5-cyclohexadiene-1,2-dione 2-oxime under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete coordination of the ligands to the copper center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a precursor for other copper-based compounds.
Mechanism of Action
The mechanism by which Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper exerts its effects involves coordination with target molecules. The copper center can participate in redox reactions, facilitating electron transfer processes. The ligands can also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) sulfate: A widely used copper compound with distinct chemical properties.
Copper(II) chloride: Known for its use in various industrial applications.
Uniqueness
Bis(4-methyl-3,5-cyclohexadiene-1,2-dione 2-oximato-O,O’)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12CuN2O4 |
|---|---|
Molecular Weight |
335.80 g/mol |
IUPAC Name |
copper;4-methyl-6-oxidoiminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8-10;/h2*2-4,10H,1H3;/q;;+2/p-2 |
InChI Key |
ZWGUGMSWHCTUCK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=N[O-])C(=O)C=C1.CC1=CC(=N[O-])C(=O)C=C1.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















